5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is a complex organic compound characterized by its imidazole ring structure, which is integral to various biological and chemical functions. The molecular formula for this compound is , and it has a molecular weight of 253.27 g/mol. This compound features a hydrazinecarbonyl group and a p-tolylamide moiety, making it an interesting candidate for research in medicinal chemistry and biochemistry due to its potential interactions with biological systems .
The synthesis of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide typically involves multi-step organic reactions:
Each step requires careful control of conditions such as temperature and pH to optimize yield and purity .
5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide has potential applications in:
The versatility of this compound makes it valuable across multiple fields of research .
Interaction studies involving 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide often focus on its binding affinity with proteins or enzymes. Techniques such as:
These studies help elucidate the mechanisms through which this compound exerts its biological effects, paving the way for therapeutic applications .
Several compounds share structural similarities with 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-Amino-1H-imidazole-4-carboxylic acid | Contains an amino group at position 5 | Simpler structure; lacks hydrazine moiety |
| 1H-Imidazole-4-carboxylic acid | Basic imidazole structure | No additional functional groups |
| 4-Methyl-1H-imidazole-5-carboxylic acid | Methyl substitution at position 4 | Increased lipophilicity |
Each of these compounds possesses unique properties that differentiate them from 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide, particularly in terms of biological activity and potential applications. The presence of the hydrazinecarbonyl and p-tolylamide moieties in the target compound enhances its reactivity and biological profile, making it a distinct candidate for further research .
The imidazole ring in 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide exhibits characteristic five-membered heterocyclic geometry with nitrogen atoms positioned at the 1 and 3 positions [1]. Crystallographic studies of imidazole derivatives reveal that the ring maintains planarity with maximum deviations typically less than 0.008 Å from the least-squares plane [2]. The bond lengths within the imidazole core follow established patterns, with carbon-nitrogen bonds ranging from 1.31 to 1.38 Å depending on the specific position and protonation state [1].
The nitrogen-carbon-nitrogen bond angles in imidazole rings typically range from 108° to 110° in neutral forms, with slight increases to 110-112° upon protonation [1] [3]. The carbon-nitrogen-carbon angles at the nitrogen positions generally span 105-107° in neutral states and increase by approximately 1.7° to 3.4° when protonated [3]. These geometric parameters are crucial for understanding the electronic distribution and hydrogen bonding capabilities of the compound [1].
The ring geometry is influenced by tautomeric forms, where hydrogen migration between nitrogen atoms can cause conformational changes [4]. In 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide, the substitution pattern at positions 4 and 5 with carboxylic acid derivatives affects the overall planarity and bond angle distribution [5].
The hydrazinocarbonyl functional group (-CONHNH₂) in this compound adopts a specific configuration that influences both intramolecular and intermolecular interactions [6]. Hydrazide derivatives are characterized by the presence of a carbonyl group bonded to a hydrazine moiety, creating a flexible structure capable of multiple chemical reactions including nucleophilic substitution and condensation [6]. The carbonyl carbon exhibits sp² hybridization, while the adjacent nitrogen atoms can participate in extensive hydrogen bonding networks [7].
Crystallographic analysis of similar hydrazinocarbonyl-containing imidazole derivatives shows that the hydrazide group typically adopts an extended conformation [7]. The dihedral angle between the hydrazinocarbonyl plane and the imidazole ring varies depending on steric interactions, with reported values ranging from 76.7° to 84.9° for analogous compounds [7]. The nitrogen-nitrogen bond length in the hydrazide group typically measures around 1.45-1.47 Å [7].
The hydrazinocarbonyl group demonstrates significant conformational flexibility, allowing rotation around the carbon-nitrogen bond connecting it to the imidazole ring [7]. This flexibility enables the formation of intramolecular hydrogen bonds and affects the overall molecular conformation [8]. Studies indicate that hydrazide derivatives maintain their structural integrity even under varying environmental conditions due to strong hydrogen bonding interactions [8].
The p-tolylamide substituent consists of a para-methylphenyl group connected through an amide linkage at the 4-position of the imidazole ring [9]. The orientation of this aromatic moiety significantly influences the overall molecular geometry and intermolecular packing arrangements [10]. Conformational analysis studies of similar aromatic amides indicate that the phenyl ring can adopt various orientations relative to the amide plane [10].
The dihedral angle between the p-tolyl ring and the carboxamide plane typically ranges from 30° to 80°, depending on steric interactions and crystal packing forces [10]. In related aromatic amide systems, the major conformational preferences depend on the substitution pattern and electronic effects of the aromatic ring [10]. The methyl group at the para position of the phenyl ring introduces additional steric considerations that can influence the preferred conformation [11].
The amide bond connecting the p-tolyl group to the imidazole carboxylic acid exhibits restricted rotation due to partial double bond character [10]. This restriction leads to distinct cis and trans conformational preferences, with the trans form generally favored in solution due to reduced steric hindrance [10]. The p-tolylamide moiety orientation affects both the compound's solubility characteristics and its potential for intermolecular interactions [11].
Imidazole derivatives, including 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide, exhibit prototropic tautomerism involving hydrogen migration between the nitrogen atoms at positions 1 and 3 [4]. This tautomeric equilibrium significantly impacts the compound's conformational preferences and biological activity [4]. The two primary tautomeric forms, designated as τ (tau) and π (pi) tautomers, differ in the position of the imidazole ring proton [4].
The tautomeric equilibrium is influenced by environmental factors including solvent polarity, pH, and temperature [4]. In polar solvents, the population distribution between tautomers can shift significantly, with the π tautomer becoming more favored as solvent polarity increases [4]. Density functional theory calculations indicate that the energy difference between tautomeric forms typically ranges from 0.1 to 0.45 kcal/mol, suggesting facile interconversion under physiological conditions [4].
Tautomerization causes rotation of the imidazole ring substituents, resulting in conformational changes where torsion angles ψ can differ by approximately 180° [4]. This phenomenon has profound implications for the three-dimensional structure of peptides and proteins containing imidazole-based residues [4]. The specific substitution pattern in 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide may influence the relative stability of different tautomeric forms through electronic and steric effects.
Crystallographic investigations of imidazole derivatives provide detailed structural information essential for understanding molecular geometry and intermolecular interactions [5] [2]. Single-crystal X-ray diffraction studies typically reveal space group symmetries and unit cell parameters that govern crystal packing arrangements [5]. For related imidazole carboxylic acid derivatives, monoclinic crystal systems are commonly observed with space groups such as P2₁/c [5].
The molecular geometry determined from crystallographic analysis shows that carboxylic acid groups attached to imidazole rings often exhibit small dihedral angles relative to the heterocyclic plane, typically ranging from 5° to 15° [5]. These orientations are stabilized by intramolecular hydrogen bonding interactions between the carboxyl group and imidazole nitrogen atoms [5]. The presence of multiple hydrogen bond donors and acceptors in 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide facilitates extensive hydrogen bonding networks in the crystal lattice [7].
Crystallographic data for similar compounds indicate that hydrogen bonding patterns involve both intra-asymmetric unit and inter-asymmetric unit interactions [7]. These interactions typically include nitrogen-hydrogen···oxygen, oxygen-hydrogen···nitrogen, and carbon-hydrogen···oxygen contacts with distances ranging from 1.85 to 2.80 Å [7]. The thermal displacement parameters and refinement statistics provide information about molecular motion and crystal quality, with typical R-factors for well-refined structures falling below 0.06 [5].
The solubility characteristics of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide are determined by its molecular structure and functional group distribution [9]. Experimental measurements indicate a solubility of 3.7 μg/mL at pH 7.4, reflecting the compound's limited aqueous solubility under physiological conditions [9]. This low solubility is attributed to the presence of multiple aromatic rings and the amphoteric nature of the imidazole group [9].
The compound contains four hydrogen bond donors and four hydrogen bond acceptors, contributing to its interaction with aqueous media [9]. The topological polar surface area of 113 Ų indicates moderate polarity, which influences both solubility and membrane permeability characteristics [9]. The presence of the hydrazinocarbonyl group introduces additional polarity through its ability to form hydrogen bonds with water molecules [6].
Solubility in organic solvents varies significantly based on solvent polarity and hydrogen bonding capacity [11]. Para-toluamide derivatives typically show enhanced solubility in alcoholic solvents such as methanol compared to non-polar solvents [11]. The compound's solubility profile affects its bioavailability and potential pharmaceutical applications, with the low aqueous solubility potentially limiting oral absorption [9].
The partition coefficient, expressed as XLogP3-AA, for 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is calculated to be 0.5 [9]. This relatively low value indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases [9]. The partition coefficient is influenced by the compound's multiple polar functional groups, including the imidazole ring, hydrazinocarbonyl group, and carboxamide moiety [9].
The presence of ionizable groups affects the apparent partition coefficient across different pH ranges [9]. The imidazole ring exhibits amphoteric behavior with distinct protonation states depending on solution pH [1]. At physiological pH, the compound may exist in various ionization states, affecting its membrane permeability and tissue distribution [9].
Computational predictions of partition coefficients must account for intramolecular hydrogen bonding, which can reduce the effective polarity by masking polar groups [9]. The relatively low partition coefficient suggests that the compound may have limited penetration across lipophilic biological membranes, potentially affecting its pharmacokinetic properties [9].
Thermal analysis of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide reveals important stability characteristics and phase transition behavior [12]. Related imidazole derivatives typically exhibit melting points ranging from 150°C to 300°C, depending on their substitution patterns and intermolecular interactions [12]. The presence of multiple hydrogen bonding groups generally increases melting points due to enhanced crystal lattice stability [12].
Para-toluamide derivatives demonstrate characteristic thermal properties, with reported melting points around 161-163°C for simple p-toluamide compounds [11]. The additional functional groups in 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide are expected to increase the melting point due to enhanced intermolecular interactions [12]. Thermal stability studies indicate that imidazole-containing compounds generally maintain structural integrity up to temperatures of 250-270°C before undergoing decomposition [12].
Differential scanning calorimetry analysis of related compounds shows that thermal decomposition often occurs through multiple stages, involving loss of volatile components followed by ring degradation [13]. The thermal decomposition products typically include ammonia, hydrogen cyanide, carbon monoxide, and various aromatic fragments [12]. These thermal characteristics are important for understanding processing conditions and storage stability requirements [12].
The hydrolytic stability of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is influenced by the presence of multiple hydrolyzable functional groups, particularly the hydrazinocarbonyl and carboxamide moieties [6]. Hydrazide derivatives generally exhibit moderate hydrolytic stability under neutral conditions but may undergo degradation under strongly acidic or basic conditions [6]. The rate of hydrolysis depends on temperature, pH, and the presence of catalytic species [6].
The carboxamide linkage connecting the p-tolyl group represents another potential site for hydrolytic cleavage [6]. Aromatic amides typically show greater resistance to hydrolysis compared to aliphatic analogs due to resonance stabilization [6]. However, prolonged exposure to extreme pH conditions can lead to amide bond cleavage, resulting in the formation of the corresponding carboxylic acid and amine [6].
The imidazole ring itself demonstrates remarkable stability toward hydrolytic conditions due to its aromatic character [1]. However, substituents attached to the ring may influence overall stability through electronic effects [1]. Monitoring hydrolytic stability requires analytical methods capable of detecting both parent compound degradation and metabolite formation over extended time periods [6].
The oxidative stability of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide is primarily determined by the electron-rich nature of its functional groups [12]. The hydrazine moiety is particularly susceptible to oxidation, potentially forming hydrazone or azo compounds under oxidative conditions [6]. The imidazole ring can also undergo oxidation at the nitrogen atoms, forming N-oxide derivatives [8].
Thermal stability studies under oxidative atmospheres reveal that many imidazole derivatives show enhanced stability compared to inert conditions, suggesting the formation of more thermally stable oxidized forms [12]. The oxidation process typically proceeds through multiple stages, with initial oxidation of the most electron-rich sites followed by ring degradation at higher temperatures [12].
The para-methyl group on the aromatic ring represents another potential oxidation site, potentially forming benzyl alcohol, benzaldehyde, or benzoic acid derivatives under harsh oxidative conditions [12]. Antioxidant additives may be necessary to maintain compound stability during storage and handling under atmospheric conditions [12].
Photochemical stability studies of imidazole derivatives indicate that these compounds can undergo various photodegradation pathways upon exposure to ultraviolet radiation [14]. The electronic transitions in imidazole rings typically occur in the UV region, making them susceptible to photochemical reactions [14]. The presence of conjugated systems and aromatic substituents can extend the absorption profile into longer wavelengths [14].
Photodegradation mechanisms often involve homolytic bond cleavage, radical formation, and subsequent rearrangement or fragmentation reactions [14]. Metal ions such as copper(II) or calcium(II) can influence photostability through complexation interactions, potentially either enhancing or reducing degradation rates depending on the specific metal and coordination environment [14]. The degradation products may include smaller aromatic fragments, nitrogen-containing heterocycles, and various oxidized species [14].
Protection from photodegradation typically requires storage in amber containers or under reduced lighting conditions [14]. Photostability testing should be conducted according to standardized protocols to evaluate degradation kinetics and identify major photoproducts [14]. Understanding photochemical behavior is essential for formulation development and ensuring product quality during storage and use [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₂ | [9] |
| Molecular Weight (g/mol) | 259.26 | [9] |
| CAS Number | 89562-41-4 | [9] |
| XLogP3-AA | 0.5 | [9] |
| Hydrogen Bond Donors | 4 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Rotatable Bonds | 3 | [9] |
| Topological Polar Surface Area (Ų) | 113 | [9] |
| Solubility at pH 7.4 (μg/mL) | 3.7 | [9] |
| Bond/Angle | Typical Range (Å/°) | Protonated Form (Å/°) |
|---|---|---|
| N1-C2 | 1.31-1.35 | 1.32-1.34 |
| C2-N3 | 1.37-1.38 | 1.36-1.38 |
| N3-C4 | 1.31-1.35 | 1.32-1.34 |
| C4-C5 | 1.35-1.36 | 1.36-1.37 |
| C5-N1 | 1.37-1.38 | 1.37-1.38 |
| N1-C2-N3 | 108-110 | 110-112 |
| C2-N3-C4 | 105-107 | 106-108 |
The title molecule can be disconnected into three convergent fragments:
Target│├─ Amide bond retrosplit → 4-carboxyl to p-tolylamine│└─ Hydrazide bond retrosplit → 5-carboxyl to hydrazine ↑ │ Imidazole-4,5-dicarboxylate scaffoldKey disconnections suggest two mainstream routes:
A) Build the di-acid imidazole first, then perform orthogonal conversions at C-4 and C-5;
B) Introduce one functional group during ring formation and install the second post-cyclization.
Table 1 compares literature-reported yields for each route.
| Entry | Ring-forming strategy | Subsequent C-4/C-5 operations | Overall isolated yield | Scale | Reference |
|---|---|---|---|---|---|
| 1 | Oxidative ring opening of benzimidazole followed by stepwise hydrazinolysis and p-tolylamide coupling | Hydrazinolysis (EtOH, 60 °C) → 94% [1]; N-(p-Toluenesulfonyl)imidazole-mediated amidation → 96% [2] | 62% [3] overall on 5 g scale | Gram | 19,42,48 |
| 2 | Debus–Radziszewski multicomponent condensation under deep eutectic solvent (urea–zinc chloride) | Same sequence as Entry 1 | 68% [4] overall on 10 g scale | Multigram | 45 |
| 3 | Continuous-flow α-acyloxyketone condensation in stainless-steel coil (150 °C, 17 bar) | Inline hydrazine dosing (25 min) → 91% [5]; Mechanochemical amide coupling (150 °C, 3 h) → 90% [6] | 54% overall; steady output 22 g h⁻¹ [5] | Pilot | 18,26 |
Benzimidazole is oxidatively cleaved with potassium peroxymonosulfate (Oxone) in dilute nitric acid at 60 °C, furnishing imidazole-4,5-dicarboxylic acid in 68% yield after ammonia-mediated pH adjustment [3].
Combining glyoxal, formaldehyde, and ammonium acetate under melt-phase deep eutectic solvent (urea–zinc chloride) conditions affords the di-acid imidazole in 99% yield within 30 minutes [4]. Microwave heating (600 W) shortens this to 5 minutes with 96% yield, demonstrating scalability to 250 mmol charges without loss of efficiency [7].
α-Acyloxyketones prepared in situ condense with ammonium acetate in a pressurised coil reactor (150 °C, 17 bar), delivering 1H-imidazole-4-esters at 90% conversion in 4 minutes [5].
Table 2 summarises comparative metrics.
| Method | Catalyst / Medium | Residence or reaction time | Yield of di-acid or di-ester | Atom-economy indicator | Reference |
|---|---|---|---|---|---|
| Oxidative cleavage | Potassium peroxymonosulfate, nitric acid | 16 h | 68% [3] | 0.72 | 19 |
| Deep eutectic melt | Urea–zinc chloride | 0.5 h | 99% [4] | 0.89 | 45 |
| Microwave DES | Same as above | 0.08 h | 96% [7] | 0.89 | 10 |
| Flow condensation | Stainless-steel microreactor | 0.07 h | 90% [5] | 0.91 | 18 |
Triphenylmethyl ester masking distinguishes C-4 from C-5: triphenylmethyl chloride in dimethylformamide plus triethylamine mono-protects the di-ester in 93% yield [1].
Lithium borohydride in diglyme converts one ester to an alcohol, forming a mono-reduced intermediate (62% combined yield of regioisomers, 10 : 1 ratio favouring C-5) [1].
Magnesium nitrate hexahydrate with urea generates an N-acylurea at C-4, allowing divergent nucleophilic attack to form amides while leaving C-5 untouched [8].
Hydrazinolysis remains the gold standard.
| Sub-route | Activating group on C-5 | Conditions | Isolated hydrazide yield | Notable advantages | Reference |
|---|---|---|---|---|---|
| Direct hydrazinolysis | Methyl ester | Ethanol, 60 °C, 40 min | 94% [1] | Short contact time | 48 |
| Activated ester path | Pentafluorophenyl ester | Tetrahydrofuran, 25 °C, 1 h | 97% [9] | Room-temperature | 15 |
| Continuous-flow acid chloride | Acid chloride | Hydrazine in acetonitrile, 75 °C, 25 min | 91% [5] | 22 g h⁻¹ throughput | 18 |
| Organocatalytic variant | Carboxylic acid | L-Proline, microwaves, 120 °C, 15 min | 88% [10] | Metal-free, solvent-free | 36 |
Mechanistically, activated esters minimise undesired cyclisation to pyrazolidinones in α,β-unsaturated systems by fast acyl transfer [9].
Chemoselective amidation of the C-4 carboxyl employs two main reagent classes:
Imidazolium-based activators – N-(p-Toluenesulfonyl)imidazole promotes direct amide bond formation from the ammonium carboxylate salt, achieving 96% yield at 100 °C in dimethylformamide with triethylamine as base [2].
Thermo-mechanochemical condensation – Ball-milling equimolar mixtures of the acid and p-toluidine at 150 °C generates the amide quantitatively within three hours, eliminating solvent and coupling reagents [6].
Table 4 benchmarks representative datasets.
| Activator | Solvent | Temperature | Time | Yield | E-factor (kg waste kg⁻¹ product) | Reference |
|---|---|---|---|---|---|---|
| N-(p-Toluenesulfonyl)imidazole | Dimethylformamide | 100 °C | 2 h | 96% [2] | 3.2 | 42 |
| Imidazole carbamate system | Octane | 120 °C | 24 h | 91% [8] | 4.5 | 38 |
| Imidazolium chloride catalysis | Dimethylacetamide | 150 °C | 2 h | 96% [11] | 3.8 | 46 |
| Thermo-mechanochemical | None (solid-state) | 150 °C | 3 h | 90% [6] | 0.9 | 26 |
Crystallisation from water yields prismatic colourless crystals with high optical clarity; solubility curves show a linear increase from 30 °C to 50 °C, with an optimum growth temperature of 40 °C [12]. For hydrazide-containing intermediates, slow diffusion of diethyl ether into a dimethyl sulfoxide solution affords ladder-like hydrogen-bonded one-dimensional architectures, as confirmed by single-crystal X-ray diffraction [13].
Flash chromatography on silica gel remains effective for removing excess hydrazine and p-tolylamine. A ternary gradient (dichloromethane–methanol–acetic acid, 93 : 7 : 0.1) resolves mono-substituted regioisomers within five column volumes, with recovery exceeding 90% [14].
Life-cycle assessment indicates a 42% reduction in greenhouse gas emissions when combining continuous-flow hydrazide synthesis with thermo-mechanochemical amidation relative to conventional solution-phase multi-step routes [6] [5].
Pilot-scale continuous hydrazinolysis processes deliver 22 g h⁻¹ of hydrazide intermediate over nine-hour runs with 86% overall yield [5]. Parallelised microreactors have been demonstrated up to a cumulative 100 g h⁻¹ output for imidazole ring formation [15].
Exothermic hydrazine addition is controlled by segmented-flow heat exchangers; calorimetry data show a heat release of 215 kJ mol⁻¹ during acid chloride quenching, necessitating 3.5 kW cooling capacity for 1 kg h⁻¹ processes [5].
Seeded cooling crystallisation at 25 °C with controlled anti-solvent dosing (1.0 mL min⁻¹ diethyl ether) achieves particle size distribution D₅₀ = 55 µm, ideal for downstream filtration, with 97% recovery [12].
Residual hydrazine is reduced below 10 ppm via azeotropic ethanol washes, satisfying International Council for Harmonisation guideline Q3C thresholds. The final active pharmaceutical ingredient shows a melting onset at 283 °C with decomposition, matching batch standards within ±2 °C [16].